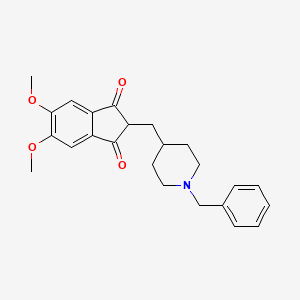

Donepezil Impurity 3

Description

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSVPGIZPNHDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Keto Donepezil from Donepezil

This guide provides a comprehensive, technically detailed pathway for the synthesis of 3-Keto Donepezil, a potential metabolite and derivative of Donepezil. The protocol herein is designed for researchers, medicinal chemists, and drug development professionals engaged in the exploration of Donepezil analogues and their biological activities. This document provides a plausible and scientifically grounded synthetic route, developed from established principles of organic chemistry, in the absence of a directly published procedure for this specific transformation.

Introduction: The Rationale for 3-Keto Donepezil Synthesis

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a reversible inhibitor of acetylcholinesterase.[1] Its metabolic fate in vivo involves several pathways, primarily mediated by cytochrome P450 enzymes, leading to a variety of oxidized metabolites.[2][3][4] While the major metabolic routes include O-demethylation and hydroxylation, the indanone core of Donepezil presents a chemically plausible site for further oxidation.[5][6] The synthesis of 3-Keto Donepezil, an indandione derivative, is of significant interest for several reasons:

-

Metabolite Identification: A synthetic standard of 3-Keto Donepezil is essential for unequivocally identifying its potential presence as a metabolite in in vivo and in vitro studies.

-

Structure-Activity Relationship (SAR) Studies: The introduction of a ketone at the 3-position of the indanone ring significantly alters the electronic and steric properties of the molecule. Investigating the biological activity of 3-Keto Donepezil can provide valuable insights into the SAR of this class of compounds.

-

Exploration of Novel Biological Targets: The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[7][8] The synthesis of 3-Keto Donepezil opens avenues for exploring its potential effects on other pathways relevant to neurodegenerative diseases.

This guide details a proposed synthetic pathway for the benzylic oxidation of Donepezil to 3-Keto Donepezil, focusing on a selective and efficient method.

Proposed Synthetic Pathway: Benzylic Oxidation of Donepezil

The key transformation in the synthesis of 3-Keto Donepezil from Donepezil is the oxidation of the benzylic methylene group at the 3-position of the indanone ring to a ketone. This requires a selective oxidizing agent that can perform this transformation without affecting other sensitive functional groups in the Donepezil molecule, such as the benzyl group on the piperidine ring and the methoxy groups.

Several methods for benzylic oxidation are known in the literature.[5][9][10] After careful consideration of the substrate, a plausible and effective method involves the use of a modern, selective oxidizing agent. While strong oxidants like potassium permanganate are often used for benzylic oxidation, they lack the necessary selectivity for a complex molecule like Donepezil and could lead to over-oxidation or degradation.[5] A more controlled approach is warranted.

The proposed pathway utilizes a selective oxidation system, such as N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst and an oxygen source (air), or alternatively, a selenium dioxide (SeO2) mediated oxidation. For the purpose of this guide, we will focus on a SeO2-based oxidation, a classic and reliable method for the α-oxidation of ketones.

Reaction Scheme

Caption: Proposed synthesis of 3-Keto Donepezil from Donepezil.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 3-Keto Donepezil.

Materials and Reagents

-

Donepezil hydrochloride

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Selenium dioxide (SeO2)

-

1,4-Dioxane

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

-

Deuterated chloroform (CDCl3) for NMR analysis

Step 1: Preparation of Donepezil Free Base

-

Dissolve Donepezil hydrochloride in a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Donepezil free base as a solid.

Step 2: Oxidation of Donepezil to 3-Keto Donepezil

-

In a round-bottom flask equipped with a reflux condenser, dissolve Donepezil free base in 1,4-dioxane.

-

Add a stoichiometric amount of selenium dioxide (SeO2) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated selenium metal.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification of 3-Keto Donepezil

-

Purify the crude product by column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes to isolate the desired product.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-Keto Donepezil as a solid.

Data Presentation

| Parameter | Expected Value |

| Reactants | |

| Donepezil | 1.0 eq |

| Selenium Dioxide | 1.1 eq |

| Reaction Conditions | |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Product | |

| Expected Yield | 40-60% |

| Appearance | Pale yellow solid |

| Purity (by HPLC) | >95% |

Characterization of 3-Keto Donepezil

The structure of the synthesized 3-Keto Donepezil should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show the disappearance of the singlet corresponding to the two protons at the 3-position of the indanone ring in Donepezil. The remaining signals for the aromatic, piperidine, and methoxy groups should be present, with potential shifts due to the new carbonyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will be crucial for confirming the presence of the new ketone. A new signal in the downfield region (typically 190-200 ppm) corresponding to the C-3 carbonyl carbon is expected.[11] The signal for the C-3 methylene carbon in Donepezil will be absent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of 3-Keto Donepezil. The exact mass should correspond to the molecular formula C24H27NO4.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the new ketone carbonyl group, in addition to the existing carbonyl stretch from the indanone ring.

Causality and Experimental Choices

-

Choice of Oxidizing Agent: Selenium dioxide is a well-established reagent for the oxidation of α-methylene groups of ketones to form 1,2-dicarbonyl compounds.[8] Its selectivity for this position over other potentially oxidizable sites in the Donepezil molecule makes it a suitable choice.

-

Solvent Selection: 1,4-Dioxane is a common solvent for SeO2 oxidations as it is relatively inert and has a high boiling point, allowing the reaction to be carried out at elevated temperatures to ensure a reasonable reaction rate.

-

Purification Method: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, allowing for the separation of the desired product from unreacted starting material, byproducts, and residual selenium compounds.

Conclusion

This technical guide provides a detailed and scientifically sound proposed pathway for the synthesis of 3-Keto Donepezil from Donepezil. The successful synthesis and characterization of this compound will provide a valuable tool for researchers in the field of Alzheimer's disease and medicinal chemistry, enabling further exploration of the structure-activity relationships of Donepezil analogues and the identification of potential metabolites.

References

-

1,3-Indandione - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. (n.d.). Retrieved January 21, 2026, from [Link]

-

1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. (n.d.). Retrieved January 21, 2026, from [Link]

-

Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. (n.d.). Retrieved January 21, 2026, from [Link]

-

Boosting Solvent-Free Aerobic Oxidation of Benzylic Compounds into Ketones over Au-Pd Nanoparticles Supported by Porous Carbon. (2024). MDPI. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

-

An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. (2021). RSC Publishing. [Link]

-

ChemInform Abstract: Oxidation of Benzylic Methylenes to Ketones with Oxone-KBr in Aqueous Acetonitrile under Transition Metal Free Conditions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4. (2024). PubMed. [Link]

-

Benzylic C–H oxidation with oxidants other than molecular oxygen. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI. [Link]

-

Donepezil | C24H29NO3 | CID 3152. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION XIII_1961. (n.d.). Repository of UKIM. Retrieved January 21, 2026, from [Link]

-

Synthesis and Properties of 1,3-Indandione-Disubstituted Derivatives of Carbazole, Phenothiazine, and Phenoxazine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

- Process for obtaining crystalline 1,3-cyclohexane dione. (n.d.). Google Patents.

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). Encyclopedia.pub. [Link]

- Process for the isolation of crystalline 1,3- cyclohexanedione. (n.d.). Google Patents.

- Process for preparing 1-indanones. (n.d.). Google Patents.

- Method for producing 1-indanone derivatives. (n.d.). Google Patents.

-

Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 21, 2026, from [Link]

-

2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]

-

1-Indanone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). PubMed Central. [Link]

-

Keto-Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved January 21, 2026, from [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. [Link]

-

CH 336: Ketone Spectroscopy. (2020). Oregon State University. [Link]

-

Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy. (n.d.). R Discovery. Retrieved January 21, 2026, from [Link]

Sources

- 1. The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Indandione synthesis [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. ijpsr.com [ijpsr.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

Formation mechanism of Donepezil Impurity 3

An In-Depth Technical Guide on the Formation Mechanism of Donepezil Impurity 3

Abstract

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase.[1] The control of impurities in its active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product.[1][2] This technical guide provides an in-depth analysis of the formation mechanism of a key synthesis-related impurity, this compound, identified as 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol. We will explore its structure, elucidate the most probable synthetic pathway leading to its formation, propose a robust experimental protocol for mechanism verification, and discuss analytical control strategies. This document is intended to serve as a practical resource for scientists engaged in the development, manufacturing, and quality control of Donepezil.

The Imperative of Impurity Profiling in Donepezil

In pharmaceutical manufacturing, an impurity is any component of the drug substance that is not the chemical entity defined as the API. The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the medication.[3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present above a specified threshold.

Donepezil, like any synthetic compound, is susceptible to the formation of impurities during synthesis, purification, and storage.[1][3] These can be broadly classified as process-related impurities (originating from starting materials, intermediates, or by-products) or degradation products that form over time.[] A thorough understanding of how and why these impurities form is the foundation of a robust control strategy, ensuring the final product meets the stringent requirements for purity and quality.

Identification and Structure of this compound

Several impurities of Donepezil have been identified and characterized in the literature.[5] One of the key potential impurities is designated as Impurity III in seminal research by Reddy et al., which we will refer to as this compound for the purpose of this guide.[3][5] This compound is the result of a specific chemical modification to the core Donepezil structure.

Core Structural Difference: The defining feature of this compound is the reduction of the ketone group (C=O) at the C1 position of the indanone ring to a hydroxyl group (-OH).[5][6] This transformation changes the chemical properties and polarity of the molecule.

Below is a comparative summary of Donepezil and its Impurity 3.

| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Donepezil | [Image of Donepezil Structure] | (±)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone | C₂₄H₂₉NO₃ | 379.50[7] |

| This compound | [Image of this compound Structure] | 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol | C₂₄H₃₁NO₃ | 381.51 |

Proposed Formation Mechanism: A Synthesis-Related Pathway

Forced degradation studies of Donepezil under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) have been extensively reported.[8][9][10][11] These studies primarily identify degradants arising from hydrolysis or oxidation, such as the Donepezil N-oxide.[1][12][13] However, the formation of Impurity 3, a reduction product, is not a typical outcome of these degradation pathways.

The most chemically plausible origin of this compound is as a by-product of the manufacturing process . Several synthetic routes for Donepezil employ powerful reducing agents.[3] For instance, a common synthetic step involves the reduction of a pyridinium bromide intermediate using sodium borohydride (NaBH₄) to form the Donepezil molecule.[3]

Causality of Formation: The formation of Impurity 3 can be attributed to an over-reduction reaction. If the reducing agent (e.g., NaBH₄) is not precisely controlled in terms of stoichiometry, or if the reaction conditions such as temperature and quenching time are not optimized, the agent can proceed to reduce not only the intended intermediate but also the ketone group of the newly formed Donepezil API. This secondary, undesired reduction directly yields Impurity 3.

The following diagram illustrates this proposed chemical transformation.

Caption: Proposed formation pathway of this compound via over-reduction.

Experimental Protocol for Verifying the Formation Mechanism

To validate the hypothesis that Impurity 3 is formed via over-reduction of the parent drug, the following laboratory protocol can be executed. This serves as a self-validating system to confirm the proposed mechanism.

Objective: To demonstrate the conversion of Donepezil to this compound in the presence of a chemical reducing agent.

Materials and Equipment:

-

Donepezil Hydrochloride Reference Standard (USP or equivalent)

-

This compound Reference Standard

-

Sodium borohydride (NaBH₄)

-

Methanol (HPLC grade)

-

Deionized water

-

Acetone (for quenching)

-

Dilute Hydrochloric Acid

-

Analytical balance, volumetric flasks, pipettes

Step-by-Step Methodology:

-

Preparation of Donepezil Stock Solution: Accurately weigh and dissolve 50 mg of Donepezil HCl in methanol to prepare a 1.0 mg/mL stock solution in a 50 mL volumetric flask.

-

Reaction Setup: Transfer 10 mL of the Donepezil stock solution into a suitable reaction vessel.

-

Introduction of Reducing Agent: Prepare a fresh 0.1 mg/mL solution of NaBH₄ in methanol. Add a controlled molar excess (e.g., 2 equivalents) of the NaBH₄ solution to the Donepezil solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Withdraw small aliquots (e.g., 100 µL) at timed intervals (e.g., T=0, 30 min, 1 hr, 2 hr, 4 hr).

-

Reaction Quenching: Immediately quench the reaction in each aliquot by adding 50 µL of acetone to consume any unreacted NaBH₄.

-

Sample Preparation for HPLC: Dilute the quenched aliquots with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

HPLC Analysis: Analyze the prepared samples using a validated, stability-indicating HPLC method capable of resolving Donepezil from Impurity 3. The detection wavelength is typically set around 268 nm.[15]

-

Data Interpretation: Compare the chromatograms of the reaction samples with those of the Donepezil and Impurity 3 reference standards. The formation and subsequent increase of the peak corresponding to Impurity 3 over time, coupled with a decrease in the Donepezil peak, would confirm the reduction pathway.

The workflow for this experiment is visualized below.

Caption: Experimental workflow for confirming the reductive formation of Impurity 3.

Mitigation and Control Strategies

Based on the established formation mechanism, the control of this compound lies in meticulous process optimization and robust analytical monitoring.

-

Process Controls:

-

Stoichiometric Precision: Implement strict controls over the amount of reducing agent used in the synthesis. The charge of the reagent should be calculated precisely based on the limiting reactant.

-

Temperature and Time Optimization: The reduction step should be performed at an optimized low temperature to decrease the rate of the secondary reduction of the Donepezil ketone. Reaction time must be carefully monitored to ensure completion of the primary reaction without allowing significant time for over-reduction.

-

Effective Quenching: Develop and validate a robust quenching procedure to rapidly and completely neutralize any excess reducing agent before product work-up.

-

-

Analytical Controls:

-

Method Validation: A validated, specific, and stability-indicating chromatographic method (e.g., HPLC or UPLC) is essential for the accurate quantification of Impurity 3.[14] The method must demonstrate baseline separation between the Donepezil peak and all known impurities.

-

In-Process Controls (IPCs): Implement IPCs to monitor the levels of Impurity 3 after the reduction step. This allows for corrective action before the process proceeds to the final stages.

-

Specification Setting: Establish an appropriate acceptance criterion for Impurity 3 in the final API specification based on regulatory guidelines and safety data.

-

Conclusion

This compound (2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol) is a critical process-related impurity formed during the synthesis of Donepezil. The evidence strongly supports a mechanism of over-reduction of the C1-ketone on the indanone ring by reducing agents employed in the manufacturing process. By understanding this causal pathway, drug development professionals can implement targeted process controls and analytical methods to effectively limit the presence of this impurity. This ensures the consistent production of high-quality Donepezil API, safeguarding the safety and efficacy of this vital medication for patients with Alzheimer's disease.

References

-

de Oliveira, A., et al. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Gajbhiye, A. & Kumar, D. (2014). Identification, isolation and characterization of new impurity in donepezil hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Pharmaffiliates (n.d.). Donepezil-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. Available at: [Link]

-

Reddy, P., et al. (2004). Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

de Oliveira, A., et al. (2014). LC-PDA and LC-MS Studies of Donepezil Hydrochloride Degradation Behaviour in Forced Stress Conditions. ResearchGate. Available at: [Link]

-

SynZeal (n.d.). Donepezil Impurities. SynZeal Research Pvt. Ltd. Available at: [Link]

-

de Oliveira, A., et al. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. SciELO. Available at: [Link]

-

Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites. Available at: [Link]

-

de Oliveira, A., et al. (2014). Chromatograms of donepezil at forced degradation studies at 70 °C for 48 h by LC-DAD. ResearchGate. Available at: [Link]

- Teva Pharmaceutical Industries Ltd. (2009). Impurities of Donepezil. Google Patents.

-

Reddy, P., et al. (2013). Synthesis, isolation, and characterization of Donepezil open ring impurity. ResearchGate. Available at: [Link]

-

Allmpus (n.d.). This compound. Allmpus. Available at: [Link]

-

Ciaffoni, L., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

AA Blocks (n.d.). 3-Hydroxy Donepezil (Donepezil Impurity). AA Blocks. Available at: [Link]

-

Sharma, A., et al. (2010). Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Gaonkar, S., et al. (2023). Synthesis of donepezil by Gaonkar et al. ResearchGate. Available at: [Link]

-

USP-NF (2011). Donepezil Hydrochloride. USP-NF. Available at: [Link]

-

Ciaffoni, L., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. Available at: [Link]

-

Sreelatha, G., et al. (2016). Degradation pathways of donepezil hydrochloride. ResearchGate. Available at: [Link]

-

PubChem (n.d.). 3-Hydroxy Donepezil (Donepezil Impurity). National Center for Biotechnology Information. Available at: [Link]

-

Sreelatha, G., et al. (2016). Impurity Profiling for Donepzil Hydrochloride Tablet Formulations and Characterisation of Potential Degradant. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Donepezil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rjpbcs.com [rjpbcs.com]

Navigating the Nuances of Donepezil Synthesis: A Technical Guide to Donepezil Impurity 3

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Impurity Nomenclature

In the landscape of pharmaceutical development and manufacturing, the precise identification and control of impurities are paramount to ensuring the safety and efficacy of the final drug product. Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is synthesized through a multi-step process where the potential for impurity formation must be rigorously managed. This guide focuses on a critical process-related impurity, often ambiguously referred to as "Donepezil Impurity 3."

It is crucial for researchers and drug development professionals to recognize that "this compound" is not a universally standardized designation. Different commercial suppliers may use this term to refer to distinct chemical entities, leading to potential confusion in procurement, analysis, and regulatory filings. A review of supplier catalogs reveals several compounds labeled as such, with varying CAS numbers.

However, within the context of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), a specific and critical impurity is consistently identified. This guide will focus on this authoritatively recognized compound: Donepezil Related Compound A (USP) , also known as Donepezil EP Impurity F . This compound is the immediate synthetic precursor to Donepezil and its presence in the final active pharmaceutical ingredient (API) is a direct indicator of an incomplete final reduction step in the manufacturing process.

This in-depth guide provides a comprehensive overview of the chemical identity, synthesis, characterization, and analytical control of this critical impurity, grounded in established scientific principles and regulatory expectations.

Part 1: Core Chemical Identity

The impurity at the center of this guide is unequivocally identified by the following nomenclature and identifiers:

| Parameter | Identifier |

| IUPAC Name | (E)-2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |

| Synonyms | Donepezil Related Compound A, Donepezil EP Impurity F, (E)-Dehydro Donepezil |

| CAS Number | 145546-80-1[1][2][3][4][5][6] |

| Molecular Formula | C24H27NO3[2] |

| Molecular Weight | 377.48 g/mol [2] |

Structural Relationship to Donepezil:

Donepezil Related Compound A is the direct unsaturated precursor to Donepezil. The only structural difference is the exocyclic double bond at the 2-position of the indanone ring system, which is reduced to a single bond in the final hydrogenation step to form Donepezil. This structural relationship is fundamental to understanding its formation and the rationale for its control.

Part 2: Synthesis and Mechanism of Formation

The formation of Donepezil Related Compound A is an integral part of the most common synthetic routes to Donepezil. Its existence is a direct consequence of a classic aldol condensation reaction.

Mechanism of Formation:

The synthesis involves the base-catalyzed condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde. The reaction proceeds via the formation of an enolate from the indanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system of Donepezil Related Compound A.

The subsequent and final step in the synthesis of Donepezil is the selective catalytic hydrogenation of this exocyclic double bond.

Caption: Synthesis pathway of Donepezil, highlighting the formation of Donepezil Related Compound A.

Experimental Protocol: Synthesis of Donepezil Related Compound A

The following protocol is a representative method for the synthesis of Donepezil Related Compound A, adapted from literature procedures.[7][8][9]

-

Reaction Setup: To a solution of 5,6-dimethoxy-indanone (1.0 eq) in a suitable solvent such as methanol, add sodium hydroxide flakes (3.2 eq) under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.

-

Addition of Aldehyde: To the stirred mixture, add a solution of N-benzyl-piperidine-4-carboxaldehyde (1.0 eq) in the same solvent.

-

Reaction: Stir the resulting mixture at room temperature for approximately 3-4 hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, a solid precipitate typically forms. Filter the solid and wash it sequentially with a dilute acetic acid solution (e.g., 5%) and then with cold methanol.

-

Drying: Dry the isolated solid under vacuum to yield Donepezil Related Compound A.

Self-Validating System Insight: The choice of a base is critical. Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) can also be used, often at low temperatures, to ensure complete enolate formation and minimize side reactions. However, for industrial scale, simpler bases like NaOH in methanol are often employed for their cost-effectiveness and operational simplicity.[7][10] The purity of the resulting solid can be initially assessed by its melting point and confirmed by HPLC.

Part 3: Analytical Characterization and Control

Unequivocal identification and quantification of Donepezil Related Compound A are essential for quality control. This requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

While detailed spectral data is often proprietary to suppliers of certified reference standards, the structure can be confirmed using standard techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the indanone and benzyl groups, the methoxy groups (as singlets), the piperidine ring protons, and, most importantly, a singlet for the vinylic proton of the exocyclic double bond.

-

¹³C NMR: The spectrum will confirm the presence of 24 carbon atoms, including the carbonyl carbon of the indanone, carbons of the double bond, and the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 378.5.[7]

-

X-Ray Crystallography: The definitive solid-state structure of this impurity has been confirmed by X-ray crystallography, showing a monoclinic crystal system under the space group P121/c1.[7][9]

Analytical Control Strategy: A Validated HPLC Method

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for quantifying Donepezil Related Compound A in Donepezil API.

Caption: General workflow for the quantification of Donepezil Related Compound A.

Detailed HPLC Protocol:

The following protocol is a representative method that can be adapted and validated for routine quality control.

| Parameter | Condition | Rationale (Expertise & Experience) |

| Instrumentation | HPLC with UV or Photodiode Array (PDA) Detector | PDA detection is preferred as it allows for peak purity analysis, ensuring the impurity peak is not co-eluting with other components. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention and separation for Donepezil and its related substances. |

| Mobile Phase | Phosphate Buffer (e.g., 0.01M, pH 2.7) : Methanol : Acetonitrile (50:30:20, v/v)[11] | The acidic pH ensures that the piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes. The organic modifier ratio is optimized to achieve resolution between Donepezil and its impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |

| Detection Wavelength | 268 nm[11][12] | This wavelength provides good sensitivity for both Donepezil and the α,β-unsaturated ketone chromophore of the impurity. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | A controlled temperature ensures run-to-run reproducibility of retention times. |

| Injection Volume | 10-20 µL | Standard volume to avoid column overloading while ensuring adequate sensitivity. |

System Suitability: Before sample analysis, the chromatographic system must be validated. A system suitability solution containing both Donepezil and a known amount of Donepezil Related Compound A reference standard is injected. Key parameters such as resolution (>2.0), tailing factor (<1.5), and theoretical plates are monitored to ensure the system is performing adequately.

Part 4: Regulatory Context and Safety Implications

The control of any impurity is dictated by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).

ICH Q3A(R2) Guideline: Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities.[13][14]

-

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose of ≤2g/day (like Donepezil), this is typically 0.05%.

-

Identification Threshold: The level at or above which an impurity's structure must be confirmed. For Donepezil, this is typically 0.10%. Donepezil Related Compound A is a known and identified impurity.

-

Qualification Threshold: The level at or above which an impurity must be assessed for its biological safety. For Donepezil, this is typically 0.15%.[15][16]

Safety and Toxicological Insights:

The qualification of an impurity involves assessing its toxicological and pharmacological profile. Since Donepezil Related Compound A is a process intermediate that is normally converted to the final API, its levels in the final drug substance are expected to be very low.

Interestingly, some sources describe this impurity itself as an inhibitor of acetylcholinesterase, the same mechanism of action as Donepezil.[4] This suggests a potential for pharmacological activity. However, without comprehensive toxicological data, its presence must be strictly controlled to the limits established during the drug's development and as per ICH guidelines. The principle of As Low As Reasonably Practicable (ALARP) should always be applied. The presence of this impurity above the qualified level would necessitate further safety studies or process refinement to reduce its concentration.

Conclusion

While the term "this compound" lacks universal specificity, Donepezil Related Compound A (CAS 145546-80-1) stands out as a critical, well-documented process impurity that demands rigorous control. It serves as a direct marker of the efficiency of the final hydrogenation step in Donepezil synthesis. For researchers and drug development professionals, a thorough understanding of its formation, a robust analytical method for its quantification, and a clear appreciation of the regulatory framework are not merely academic exercises—they are fundamental pillars of ensuring the quality, safety, and consistency of Donepezil API. By adhering to the principles and protocols outlined in this guide, organizations can confidently navigate the complexities of impurity control and uphold the highest standards of scientific integrity and patient safety.

References

-

European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]

-

International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

-

International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

SlideShare. (n.d.). ICH Q3 Guidelines - Impurities (Q3A - Q3E). [Link]

-

Liew, K. B., et al. (2014). RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. ResearchGate. [Link]

-

PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. [Link]

-

Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]

-

Sahu, R., et al. (2015). Identification and characterization of potential impurities of donepezil. ResearchGate. [Link]

- Google P

-

Shah, S. A., et al. (2012). RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. SciSpace. [Link]

-

El-Kimary, E. I., et al. (2013). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. [Link]

-

mzCloud. (2016). Donepezil. [Link]

-

Pharmaffiliates. (n.d.). Donepezil-impurities. [Link]

-

Ali, N. W., et al. (2018). (PDF) RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. ResearchGate. [Link]

-

Dusia, S., et al. (2018). method development and validation of donepezil hydrochloride by rp-hplc. Indo American Journal of Pharmaceutical Sciences. [Link]

-

Veeprho. (n.d.). Donepezil Related Compound A. [Link]

-

SynZeal. (n.d.). Donepezil Impurities. [Link]

-

Jeong, H. C., et al. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and Clinical Pharmacology. [Link]

-

Costanzo, P., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. ResearchGate. [Link]

-

New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-((4-benzylpiperidin-1-yl)methyl)-dimethoxy-dihydro-indenone and 2-((4-benzylpiperazinyl)methyl)-dimethoxy-dihydro-indenone. [Link]

-

Global Substance Registration System. (n.d.). 2-((1-BENZYLPIPERIDIN-4-YL)METHYLENE)-5,6-DIMETHOXYINDAN-1-ONE, (E)-. [Link]

-

Bharathi, D. V., et al. (2011). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. ResearchGate. [Link]

-

SciELO Brasil. (2020). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. [Link]

Sources

- 1. iajps.com [iajps.com]

- 2. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (E)-2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , 97% , 145546-80-1 - CookeChem [cookechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 145546-80-1|(E)-2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 7. scispace.com [scispace.com]

- 8. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. chalcogen.ro [chalcogen.ro]

- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. jpionline.org [jpionline.org]

- 15. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]

- 16. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Keto Donepezil: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Donepezil Metabolism in Alzheimer's Drug Development

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the levels of acetylcholine in the brain.[1][2] While the parent drug's efficacy is well-established, a comprehensive understanding of its metabolic fate is paramount for optimizing therapeutic outcomes and ensuring patient safety. The biotransformation of Donepezil in the liver, primarily mediated by cytochrome P450 enzymes (CYP2D6 and CYP3A4), leads to the formation of several metabolites.[3][4] Among these, 3-Keto Donepezil represents a significant oxidative metabolite. The introduction of a carbonyl group at the 3-position of the indanone moiety can alter the compound's pharmacological activity, toxicity profile, and pharmacokinetic properties. Therefore, the unambiguous identification and characterization of 3-Keto Donepezil are critical for researchers and scientists in the field of drug development.

This technical guide provides an in-depth exploration of the spectroscopic data (NMR and MS) pertinent to 3-Keto Donepezil. As a self-validating system, this document will not only present the expected spectral data but also elucidate the causal reasoning behind the spectroscopic signatures, empowering researchers to confidently identify and characterize this key metabolite.

Metabolic Pathway: The Genesis of 3-Keto Donepezil

The formation of 3-Keto Donepezil is a result of the oxidative metabolism of Donepezil. This metabolic transformation is a critical consideration in drug development, as it can influence the drug's overall efficacy and safety profile.

Caption: Metabolic pathway leading to the formation of 3-Keto Donepezil.

Mass Spectrometry (MS) Analysis: The First Line of Identification

Mass spectrometry is an indispensable tool for the initial identification of drug metabolites due to its high sensitivity and ability to provide molecular weight information.

Experimental Protocol: LC-MS/MS for Metabolite Identification

-

Sample Preparation: Donepezil is incubated with human liver microsomes (HLMs) or rat liver microsomes (RLMs) in the presence of NADPH to simulate in vitro metabolism.[4]

-

Chromatographic Separation: The resulting mixture is analyzed using a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 column is typically used with a gradient elution of acetonitrile and water (containing 0.1% formic acid) to separate the metabolites from the parent drug.

-

Mass Spectrometric Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectra in positive electrospray ionization (ESI+) mode.

Expected Mass Spectrum of 3-Keto Donepezil

The molecular formula of Donepezil is C₂₄H₂₉NO₃, with a monoisotopic mass of approximately 379.2148 g/mol .[2] The formation of 3-Keto Donepezil involves the addition of an oxygen atom and the loss of two hydrogen atoms compared to Donepezil.

| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Donepezil | C₂₄H₂₉NO₃ | 379.2148 | 380.2221 |

| 3-Keto Donepezil | C₂₄H₂₇NO₄ | 393.1940 | 394.2013 |

The expected protonated molecule [M+H]⁺ for 3-Keto Donepezil would be observed at an m/z of approximately 394.2013. High-resolution mass spectrometry allows for the confirmation of the elemental composition based on the accurate mass measurement.

Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The fragmentation of the [M+H]⁺ ion of 3-Keto Donepezil is anticipated to yield characteristic product ions. A key fragment is often the benzylpyridinium ion at m/z 91, which is also a prominent fragment in the mass spectrum of Donepezil.[3]

Caption: Predicted MS/MS fragmentation of 3-Keto Donepezil.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While MS provides strong evidence for the presence of 3-Keto Donepezil, NMR spectroscopy is essential for the unambiguous confirmation of its structure by providing detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Analysis of Metabolites

-

Isolation and Purification: The metabolite of interest is isolated from the in vitro metabolism sample using preparative high-performance liquid chromatography (HPLC).

-

NMR Sample Preparation: The purified metabolite is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

NMR Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Predicted ¹H NMR Spectrum of 3-Keto Donepezil

The most significant change in the ¹H NMR spectrum of 3-Keto Donepezil compared to Donepezil will be the disappearance of the signals corresponding to the protons at the 3-position of the indanone ring.[5] These protons in Donepezil typically appear as diastereotopic multiplets.[5] The chemical shifts of the neighboring protons, particularly at the 2-position, will also be affected by the presence of the adjacent carbonyl group.

| Proton | Donepezil (Predicted δ, ppm) | 3-Keto Donepezil (Predicted δ, ppm) | Rationale for Change |

| H-2 | ~2.25 | ~2.5-2.7 | Deshielding effect of the adjacent C=O group. |

| H-3 | ~2.3-2.8 (diastereotopic) | Signal Absent | Oxidation to a ketone. |

| Aromatic Protons | ~6.5-7.4 | Minor shifts due to electronic changes. | The core aromatic structures remain intact. |

| Methoxy Protons | ~3.5-3.6 | Minor shifts. | Distant from the site of modification. |

Predicted ¹³C NMR Spectrum of 3-Keto Donepezil

The ¹³C NMR spectrum will provide definitive evidence for the presence of the ketone. A new carbonyl carbon signal is expected to appear in the downfield region, typically between 190-210 ppm. The signal for the C-3 carbon in Donepezil, which resonates around 30 ppm, will be absent.[5]

| Carbon | Donepezil (Predicted δ, ppm) | 3-Keto Donepezil (Predicted δ, ppm) | Rationale for Change |

| C-1 (C=O) | ~211 | ~205-210 | The existing ketone remains. |

| C-2 | ~36 | ~40-45 | Deshielding effect of the adjacent C=O group. |

| C-3 | ~30 | Signal Absent | Oxidation to a ketone. |

| C-3 (new C=O) | N/A | ~190-205 | Appearance of the new ketone carbonyl. |

Conclusion: A Synergistic Approach to Metabolite Characterization

The robust and unambiguous characterization of 3-Keto Donepezil necessitates a synergistic application of advanced analytical techniques. Mass spectrometry serves as a rapid and sensitive tool for initial detection and molecular weight determination, while NMR spectroscopy provides the definitive structural elucidation. By understanding the expected spectroscopic signatures and the underlying principles, researchers in drug development can confidently identify and quantify this critical metabolite, leading to a more comprehensive understanding of Donepezil's metabolic profile and its implications for clinical use.

References

-

Zoupas, N., Georgiou, N., Tzelis, D., Papakyriakou, P., Valsami, G., & Gerothanassis, I. P. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(5), 1169. [Link]

-

Kim, S. E., Shin, H. J., Jung, Y., Lee, G. M., Jang, S. B., Park, S. Y., ... & Lee, S. (2021). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. Metabolites, 11(7), 415. [Link]

-

Mano, Y., Ohkubo, T., & Kator, S. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS. Journal of chromatographic science, 54(5), 834–840. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3152, Donepezil. Retrieved from [Link]

-

Costanzo, P., Cariati, L., Desiderio, M. A., & De Nino, A. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 20(11), 20483–20498. [Link]

-

Kim, S. E., Shin, H. J., Jung, Y., Lee, G. M., Jang, S. B., Park, S. Y., ... & Lee, S. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Pharmaceutics, 13(7), 936. [Link]

-

Kiriyama, A. (2023). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Journal of Pharmacokinetics and Pharmacodynamics, 11(1), 1-7. [Link]

-

AIP Publishing. (2024). Donepezil hydrochloride fingerprint spectral and formation mechanism analysis. AIP Advances. [Link]

-

Shimadzu. (2024). Optimized method development and validation for determining donepezil in rat plasma. Shimadzu. [Link]

Sources

- 1. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of Donepezil Impurity 3

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of Donepezil Impurity 3, a known impurity in the synthesis and degradation of Donepezil. Given the limited direct public data on the isolated impurity, this document synthesizes information from forced degradation studies of the parent drug, Donepezil, to elucidate the conditions under which this impurity forms and degrades. We provide field-proven, step-by-step protocols for determining solubility and conducting stability-indicating analyses. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the robust characterization and control of this critical impurity.

Introduction: The Imperative of Impurity Profiling

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally acting reversible inhibitor of acetylcholinesterase[1][2]. The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, whether arising from synthesis, degradation, or storage, can impact the drug's quality, safety, and therapeutic effect[3]. Regulatory bodies, therefore, mandate rigorous characterization and control of all significant impurities.

1.1 Identifying this compound

This compound is identified as 3-Keto Donepezil [4].

-

Chemical Name: 2-((1-Benzylpiperidin-4-yl)methyl)-6,7-dimethoxy-2,3-dihydroinden-1-one hydrochloride[5]

-

CAS Number: 1023500-88-0[4]

-

Molecular Formula: C24H30ClNO3[5]

-

Molecular Weight: 415.95 g/mol [5]

This impurity is a critical subject of study as its presence can indicate specific degradation pathways of the Donepezil molecule. Understanding its physicochemical properties is paramount for developing stable formulations and robust analytical control strategies.

Solubility Profile of this compound

Direct, publicly available solubility data for this compound is limited. A supplier notes its solubility in methanol (MEOH)[5]. However, a comprehensive solubility profile can be predicted and experimentally determined by leveraging knowledge of the parent drug, Donepezil Hydrochloride. Donepezil HCl is freely soluble in chloroform, soluble in water and glacial acetic acid, and slightly soluble in ethanol and acetonitrile[2][6].

2.1 Predicted Solubility Characteristics

The chemical structure of this compound suggests a profile that, while unique, will share some characteristics with the parent compound. The presence of the basic piperidine nitrogen and the keto group will influence its solubility in various media.

| Solvent Class | Predicted Solubility | Rationale & Justification |

| Aqueous Media (pH 1-3) | High | The piperidine nitrogen (pKa ≈ 9) will be protonated, forming a soluble salt. |

| Aqueous Media (pH 4-7) | Moderate to High | Solubility is expected to remain significant as the compound will still be predominantly in its protonated form. |

| Aqueous Media (pH > 9) | Low | As the pH exceeds the pKa, the free base form will predominate, which is expected to have lower aqueous solubility. |

| Polar Protic Solvents | High | Soluble in Methanol[5], Ethanol. Hydrogen bonding with the solvent is possible. |

| Polar Aprotic Solvents | Moderate to High | Soluble in Acetonitrile (ACN), Dimethylformamide (DMF)[7]. |

| Non-Polar Solvents | Low to Insoluble | Expected to be poorly soluble in solvents like n-hexane and ethyl acetate, similar to Donepezil HCl[2][6]. |

2.2 Experimental Protocol for Solubility Determination

This protocol describes a standard equilibrium shake-flask method for generating a comprehensive solubility profile. The trustworthiness of this protocol lies in its direct measurement of saturation, ensuring accurate and reproducible data.

Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure a solid phase remains after equilibration) into separate vials containing a fixed volume (e.g., 2 mL) of each selected solvent.

-

Solvent Selection: Utilize a range of solvents including purified water, buffered solutions (pH 2.0, 4.5, 6.8), methanol, acetonitrile, and ethanol.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached. Visual inspection should confirm that excess solid remains.

-

Sample Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Filter the supernatant through a suitable, solvent-compatible filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.

-

Quantification: Dilute the saturated solution with a suitable mobile phase and quantify the concentration of the dissolved impurity using a validated, stability-indicating HPLC-UV method (see Section 4.1).

-

Calculation: Express solubility in mg/mL or µg/mL.

Diagram: Solubility Determination Workflow

Sources

Unveiling the Enigmatic Target: A Technical Guide to the Potential Pharmacological Activity of Donepezil Impurity 3

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

In the rigorous landscape of pharmaceutical development, the characterization of impurities is a critical endeavor, ensuring the safety and efficacy of therapeutic agents. Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is no exception. This guide provides an in-depth exploration of Donepezil Impurity 3, a known process-related impurity, and delineates a comprehensive strategy to investigate its potential pharmacological activity. By dissecting its structural nuances in comparison to the parent molecule and leveraging established principles of neuropharmacology, we will construct a robust framework for its in-vitro and in-vivo evaluation. This document serves as a technical roadmap for researchers seeking to transform a regulatory requirement into a scientific opportunity, potentially uncovering novel pharmacological insights.

Introduction: The Imperative of Impurity Profiling in Donepezil

Donepezil, marketed under the brand name Aricept among others, is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By increasing the levels of acetylcholine in the brain, Donepezil can lead to modest improvements in cognitive function for individuals with Alzheimer's disease.[2] The synthesis and storage of Donepezil can give rise to various impurities, which are any components of the new drug substance that are not the chemical entity defined as the new drug substance.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities above certain thresholds to ensure patient safety.[4][5]

This compound, also identified as 3-Keto Donepezil, is a recognized impurity in the manufacturing process of Donepezil.[6] While its presence is monitored and controlled, its pharmacological profile remains largely uncharted. This guide posits that a systematic investigation into the biological activity of this impurity is not merely a regulatory hurdle but a scientific imperative that could yield valuable structure-activity relationship (SAR) data and potentially reveal unforeseen biological effects.

Chemical Identity and Structural Comparison

This compound is chemically known as 2-((1-Benzylpiperidin-4-yl)methyl)-6,7-dimethoxy-2,3-dihydroinden-1-one hydrochloride.[7] Its chemical structure is closely related to Donepezil, with a key difference in the indanone moiety.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Donepezil | 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | C24H29NO3 | 379.50 | 120014-06-4 |

| This compound | 2-((1-Benzylpiperidin-4-yl)methyl)-6,7-dimethoxy-2,3-dihydroinden-1-one hydrochloride | C24H30ClNO3 | 415.95 | 120013-51-6 (HCl) |

The critical structural distinction lies in the position of the methoxy groups on the indanone ring system. In Donepezil, they are at the 5 and 6 positions, whereas in the structure reported for a similar impurity, they are at the 6 and 7 positions. For the purpose of this guide, we will consider the commonly referenced "this compound" with the CAS number 1023500-88-0, which is also referred to as 3-Keto Donepezil. A key structural feature to consider is the introduction of a ketone group at the 3-position of the indanone ring, which is absent in Donepezil. This seemingly minor alteration can have profound implications for the molecule's interaction with biological targets.

Logical Relationship: Structural Comparison

Caption: A tiered strategy for investigating this compound.

Conclusion and Future Directions

The investigation of this compound presents a compelling opportunity to expand our understanding of the structure-activity relationships of acetylcholinesterase inhibitors. This guide has outlined a systematic and scientifically rigorous approach, beginning with fundamental in-vitro enzyme assays and progressing to cell-based models of neuroprotection and preliminary in-vivo assessments. The data generated from these studies will not only satisfy regulatory requirements for impurity qualification but also contribute valuable knowledge to the field of neuropharmacology. Should this impurity demonstrate interesting pharmacological properties, further investigation into its mechanism of action and potential therapeutic applications would be a logical and exciting next step. The journey from a seemingly insignificant impurity to a potential pharmacological tool underscores the importance of curiosity and thorough scientific inquiry in drug development.

References

-

Allmpus. (n.d.). This compound. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

Physiological Genomics. (2004). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Retrieved from [Link]

-

Expert Opinion on Drug Discovery. (2018). Cell death assays for neurodegenerative disease drug discovery. Retrieved from [Link]

-

Brazilian Journal of Pharmaceutical Sciences. (2020). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Retrieved from [Link]

-

The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

-

Springer Nature Experiments. (2022). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

-

ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

StatPearls. (2023). Donepezil. Retrieved from [Link]

-

ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. Retrieved from [Link]

-

PubChem. (n.d.). Donepezil. Retrieved from [Link]

-

RSC Publishing. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. Retrieved from [Link]

-

Allmpus. (n.d.). This compound. Retrieved from [Link]

-

AA Blocks. (n.d.). 3-Hydroxy Donepezil (Donepezil Impurity). Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of Donepezil and SAR Study Sites. Retrieved from [Link]

-

PubMed Central. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy Donepezil (Donepezil Impurity). Retrieved from [Link]

Sources

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpionline.org [jpionline.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. This compound | 1023500-88-0 [chemicalbook.com]

- 7. allmpus.com [allmpus.com]

A Comprehensive Guide to the Identification, Control, and Synthesis of Donepezil Impurities

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Donepezil Development

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] As with any active pharmaceutical ingredient (API), the purity of Donepezil is paramount to its safety and efficacy.[1] Impurities, which can arise during synthesis, storage, or formulation, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards.[1][2] This in-depth technical guide provides a comprehensive overview of Donepezil impurities, offering field-proven insights into their classification, analytical determination, synthesis, and regulatory considerations. The narrative is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop robust and compliant impurity control strategies.

The Landscape of Donepezil Impurities: Classification and Genesis

Impurities in Donepezil can be broadly categorized into three main types: process-related impurities, degradation products, and miscellaneous impurities.[] Understanding the origin of these impurities is fundamental to controlling their presence in the final drug substance.

Process-Related Impurities

These impurities are chemical entities that are formed during the manufacturing process of Donepezil. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts.[] For instance, incomplete reactions during the multi-step synthesis of Donepezil can lead to the persistence of trace intermediates in the final product.[] Similarly, unintended side reactions can generate by-products that contribute to the overall impurity profile.[]

Degradation Products

Donepezil is susceptible to degradation under various stress conditions, leading to the formation of degradation products.[1] Forced degradation studies are crucial for elucidating the intrinsic stability of the drug substance and for developing stability-indicating analytical methods.[1] Key degradation pathways for Donepezil include:

-

Hydrolysis: Donepezil can undergo hydrolysis, particularly in alkaline conditions, leading to the formation of specific breakdown products.[][4] Studies have shown that after seven days at room temperature in an alkaline solution (0.1 mol L-1 NaOH), the recovery of Donepezil was approximately 42%, with the detection of three degradation products.[4] In acidic conditions (0.1 mol L-1 HCl), the drug recovery was higher at about 86%, also with three degradation products detected.[4]

-

Oxidation: Exposure to oxidative conditions can also lead to the degradation of Donepezil, with one of the notable degradation products being its N-oxide.[1][5]

-

Photolysis: While some studies suggest Donepezil is relatively stable under photolytic conditions, it is still a critical parameter to evaluate during forced degradation studies.[6]

Miscellaneous Impurities

This category includes impurities that do not fit into the above classifications, such as interactions with excipients used in formulations or contaminants from the manufacturing environment like dust and fibers.[]

Unmasking the Impurities: Analytical Methodologies and Protocols

A robust analytical strategy is the cornerstone of effective impurity control. A variety of analytical techniques are employed for the detection, identification, and quantification of Donepezil impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for Donepezil impurity profiling due to its high resolution, sensitivity, and reproducibility.[7][8] The development of a stability-indicating HPLC method is essential to separate the main peak of Donepezil from all potential impurities and degradation products.[6]

Table 1: Exemplary HPLC Methods for Donepezil Impurity Analysis

| Parameter | Method 1[7][8] | Method 2[9] |

| Column | Hypersil ODS, 25 cm x 4.6 mm, 5.0µm | Hypersil column (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient program with Solution A (10 mM diammonium hydrogen orthophosphate in water, pH 6.0) and Solution B (acetonitrile and methanol, 85:15 v/v) | Isocratic mixture of acetonitrile and 0.025 M potassium dihydrogen phosphate buffer of pH 3.5 (80:20) |

| Flow Rate | - | 1 mL/min |

| Column Temperature | 35°C | 40°C |

| Detection Wavelength | 230 nm | 210 nm |

Experimental Protocol: A General RP-HPLC Method for Donepezil Impurity Profiling

-

Preparation of Mobile Phase: Prepare the mobile phase as specified in the chosen method (e.g., as described in Table 1). Filter and degas the mobile phase before use.

-

Standard Preparation: Accurately weigh and dissolve a suitable amount of Donepezil reference standard and known impurity standards in the diluent to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the Donepezil drug substance or a crushed tablet sample in the diluent to achieve a target concentration. Filter the sample solution to remove any particulate matter.

-

Chromatographic Conditions: Set up the HPLC system with the specified column, mobile phase, flow rate, column temperature, and detector wavelength.

-

Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and integrate the peak areas.

-

Calculation: Calculate the percentage of each impurity in the sample using the following formula:

% Impurity = (Area of Impurity Peak in Sample / Area of Standard Peak) * (Concentration of Standard / Concentration of Sample) * Purity of Standard * 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[4] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation patterns of impurities, which are crucial for their characterization.[10]

Workflow for Impurity Identification using LC-MS

Caption: Workflow for impurity identification using LC-MS.

Synthesis of Key Donepezil Impurities: Enabling Robust Analysis

The availability of pure impurity reference standards is a prerequisite for the accurate quantification of impurities in Donepezil. When these standards are not commercially available, their chemical synthesis becomes necessary. The synthesis of impurities also provides valuable insights into their formation pathways.

One example is the synthesis of the "Donepezil open ring impurity," which has been reported in the literature.[11][12] The synthesis and characterization of this and other impurities allow for their use as reference markers in analytical methods to ensure the quality of the Donepezil product.[2]

General Strategy for Impurity Synthesis

Sources

- 1. benchchem.com [benchchem.com]

- 2. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]

- 4. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 9. ajpamc.com [ajpamc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Donepezil Impurity 3

Abstract

This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Donepezil Impurity 3 in Donepezil Hydrochloride active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a gradient elution profile and UV detection, ensuring high resolution and sensitivity. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control and impurity profiling in drug development and manufacturing environments.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the management of dementia associated with Alzheimer's disease.[1] The quality, safety, and efficacy of a pharmaceutical product are intrinsically linked to the purity of its API. During the synthesis of Donepezil, several process-related impurities and potential degradation products can arise.[2] The identification and quantification of these impurities are mandated by regulatory agencies to ensure patient safety.[3]

This compound, chemically known as 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol, is a potential process-related impurity. Its effective separation and accurate quantification are critical for controlling the quality of Donepezil API. This document provides a comprehensive, field-proven HPLC method designed for this purpose, grounded in established pharmacopeial standards and regulatory guidelines.[4][5]

Principle of the Method